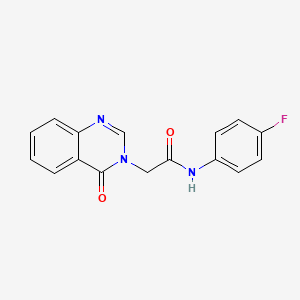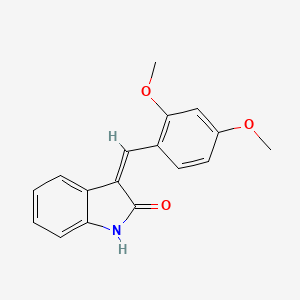![molecular formula C22H16ClN3S B11979578 (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine](/img/structure/B11979578.png)
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine typically involves the condensation of appropriate thioamide and aldehyde precursors under controlled conditions. Common reagents include:
- Thioamide derivatives
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
- Continuous flow reactors
- High-throughput screening for optimal reaction conditions
- Use of automated systems for precise control of temperature, pressure, and reagent addition
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
- Oxidized derivatives (sulfoxides, sulfones)
- Reduced derivatives (amines)
- Substituted aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for potential antimicrobial, antifungal, and antiviral activities.
- Studied for its interaction with biological macromolecules.
Medicine
- Explored as a potential lead compound for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials with specific properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
- Enzyme inhibition or activation
- Receptor binding and signal transduction
- Interaction with nucleic acids or proteins
Comparación Con Compuestos Similares
Similar Compounds
- Thiazole derivatives
- Imine-containing compounds
- Aromatic amines
Uniqueness
- The presence of both imine and thiazole functionalities provides unique reactivity and biological activity.
- The specific substitution pattern on the aromatic rings can lead to distinct chemical and biological properties.
Conclusion
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and biological activity make it an interesting subject for further research and development.
Propiedades
Fórmula molecular |
C22H16ClN3S |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
(E)-3-[(E)-benzylideneamino]-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H16ClN3S/c23-19-13-11-18(12-14-19)21-16-27-22(25-20-9-5-2-6-10-20)26(21)24-15-17-7-3-1-4-8-17/h1-16H/b24-15+,25-22? |
Clave InChI |
ZXBPLEAAWUZTKJ-RZUPFISHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=NN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11979507.png)
![{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11979518.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11979531.png)

![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979542.png)



![6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11979570.png)
![Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11979585.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11979586.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979593.png)

